9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate (non-preferred name)
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Overview
Description
9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenyl group, which is a polycyclic aromatic hydrocarbon, and a hydrazinecarboxylate moiety, which is often used in peptide synthesis and other organic reactions.
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate typically involves the reaction of hydrazine with 9-fluorenylmethyl chloroformate in an anhydrous diethyl ether solution. The reaction is carried out at low temperatures, often in an ice bath, to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinecarboxylate group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to form stable conjugates with therapeutic molecules.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl group provides a hydrophobic interaction surface, while the hydrazinecarboxylate moiety can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate include:
9H-Fluoren-9-ylmethyl hydrazinecarboxylate: This compound shares the fluorenyl and hydrazinecarboxylate groups but lacks the aminoacetyl moiety.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: This compound has a similar fluorenyl group but differs in the rest of its structure.
Diacylhydrazine derivatives: These compounds are known for their use as integrin inhibitors and share the hydrazinecarboxylate functionality.
The uniqueness of 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2-aminoacetyl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-9-16(21)19-20-17(22)23-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,18H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGEIAHACNFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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